molecular formula C45H89NO5 B13360789 Heptadecan-9-yl 8-((2-hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)octanoate

Heptadecan-9-yl 8-((2-hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)octanoate

Cat. No.: B13360789
M. Wt: 724.2 g/mol
InChI Key: JDRFXQRBTSGKPV-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((2-hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)octanoate is a complex lipid molecule. It is characterized by its long hydrocarbon chains and functional groups that make it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)octanoate typically involves esterification and amidation reactions. . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((2-hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions[3][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield saturated analogs of the original compound[3][3].

Scientific Research Applications

Heptadecan-9-yl 8-((2-hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)octanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the octanoyloxy group in Heptadecan-9-yl 8-((2-hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)octanoate imparts unique properties, such as enhanced lipid solubility and potential for specific interactions with biological membranes. This makes it particularly useful in applications requiring membrane integration and drug delivery .

Properties

Molecular Formula

C45H89NO5

Molecular Weight

724.2 g/mol

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl(10-octanoyloxydecan-2-yl)amino]octanoate

InChI

InChI=1S/C45H89NO5/c1-5-8-11-14-21-27-34-43(35-28-22-15-12-9-6-2)51-45(49)37-30-23-18-24-31-38-46(39-40-47)42(4)33-26-20-16-17-25-32-41-50-44(48)36-29-19-13-10-7-3/h42-43,47H,5-41H2,1-4H3

InChI Key

JDRFXQRBTSGKPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCO)C(C)CCCCCCCCOC(=O)CCCCCCC

Origin of Product

United States

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